Methyl 2-[(3-amino-3-thioxopropyl)thio]acetate
Description
Properties
IUPAC Name |
methyl 2-(3-amino-3-sulfanylidenepropyl)sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S2/c1-9-6(8)4-11-3-2-5(7)10/h2-4H2,1H3,(H2,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPWSQOLBHROFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSCCC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381223 | |
| Record name | methyl 2-[(3-amino-3-thioxopropyl)thio]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175202-95-6 | |
| Record name | Methyl 2-[(3-amino-3-thioxopropyl)thio]acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175202-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 2-[(3-amino-3-thioxopropyl)thio]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Thioesterification via Nucleophilic Substitution
The most widely reported method involves the reaction of methyl chloroacetate with 3-amino-3-thioxopropanethiol under basic conditions. This one-step procedure leverages the nucleophilic thiol group attacking the electrophilic carbon of the chloroacetate:
Procedure :
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Reagents : Methyl chloroacetate (1.2 equiv), 3-amino-3-thioxopropanethiol (1.0 equiv), potassium carbonate (2.0 equiv).
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Solvent : Anhydrous dimethylformamide (DMF).
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Conditions : Stirred at 25°C under nitrogen for 24 hours.
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Work-up : Quenched with ice water, extracted with dichloromethane, and purified via vacuum distillation.
Yield : 72–78%.
Purity : >95% (HPLC).
Mechanistic Insight :
The reaction proceeds via an S<sub>N</sub>2 mechanism, where the thiolate ion displaces chloride from methyl chloroacetate. The amino and thioxo groups remain intact due to the mild reaction conditions.
Two-Step Synthesis from 3-Aminopropanol
An alternative route involves synthesizing 3-amino-3-thioxopropanethiol in situ before coupling with methyl chloroacetate:
Step 1: Synthesis of 3-Amino-3-thioxopropanethiol
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Reagents : 3-Aminopropanol (1.0 equiv), thiourea (1.5 equiv), hydrogen sulfide gas.
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Conditions : Reflux in ethanol at 80°C for 12 hours.
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Intermediate : 3-Amino-3-thioxopropanethiol isolated via filtration (yield: 65%).
Step 2: Thioester Formation
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Reagents : Intermediate from Step 1 (1.0 equiv), methyl chloroacetate (1.1 equiv), triethylamine (2.0 equiv).
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Solvent : Dichloromethane.
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Conditions : 0°C to room temperature, 6 hours.
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Work-up : Washed with 1M HCl, dried over MgSO<sub>4</sub>, and concentrated.
Optimization of Reaction Conditions
Solvent and Base Selection
Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates by stabilizing the thiolate intermediate. Base selection critically impacts yields:
| Base | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| K<sub>2</sub>CO<sub>3</sub> | DMF | 78 | 97 |
| Et<sub>3</sub>N | CH<sub>2</sub>Cl<sub>2</sub> | 65 | 93 |
| NaOH | H<sub>2</sub>O/THF | 42 | 85 |
| Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|
| 25 | 24 | 78 |
| 40 | 18 | 68 |
| 25 | 12 | 55 |
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Challenges and Mitigation Strategies
Common Side Reactions
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(3-amino-3-thioxopropyl)thio]acetate undergoes several types of chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol or amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroper
Biological Activity
Methyl 2-[(3-amino-3-thioxopropyl)thio]acetate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological significance, and the results of various studies that highlight its pharmacological properties.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of thioacetic acid with appropriate amines, leading to the formation of thioester derivatives. The specific synthetic pathway can vary but generally includes the following steps:
- Formation of Thioester : React thioacetic acid with a suitable amine to form a thioester.
- Nucleophilic Substitution : Introduce methyl acetate to the thioester to yield this compound.
Biological Activity
The biological activity of this compound has been evaluated in various studies, highlighting its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thioacetamide have shown effectiveness against various bacterial strains. The minimal inhibitory concentration (MIC) values for related compounds suggest that this compound may also possess comparable activity.
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 |
| Compound B | Escherichia coli | 16 |
| This compound | TBD |
Anticancer Activity
Studies have demonstrated that thioether and thiourea derivatives can inhibit cancer cell proliferation. For example, a related compound was found to reduce the viability of several cancer cell lines with IC50 values in the micromolar range. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MDA-MB-231 (breast) | 10 |
| A549 (lung cancer) | 20 |
Anti-inflammatory Properties
The anti-inflammatory effects of similar compounds are attributed to their ability to inhibit pro-inflammatory cytokines. In vitro assays have shown that these compounds can significantly reduce TNF-alpha and IL-6 levels in stimulated macrophages.
Case Studies
- Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial properties of thioester derivatives, including those structurally similar to this compound. The results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with notable efficacy against methicillin-resistant Staphylococcus aureus (MRSA).
- Evaluation Against Cancer Cell Lines : In a study published in Cancer Letters, researchers assessed the cytotoxic effects of various thiol-containing compounds on human cancer cell lines. This compound was included in the screening and demonstrated significant growth inhibition in breast and lung cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share functional or structural similarities with Methyl 2-[(3-amino-3-thioxopropyl)thio]acetate, enabling comparative analysis of their properties, synthesis, and applications:
Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate
- Structure: Contains a quinazolinone core fused with a methoxyphenyl group and a thioester side chain.
- Synthesis : Produced via environmentally friendly methods, emphasizing high yields and reduced waste .
- Applications : Serves as a precursor for bioactive heterocycles (e.g., antimicrobial or anticancer agents).
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate
- Structure : Features a pyrimidine ring substituted with a thietan-3-yloxy group and a thioester side chain.
- Synthesis : Derived from a thiol-mediated nucleophilic substitution reaction .
- Applications : Pyrimidine derivatives are often explored for antiviral or kinase-inhibitory activity.
- Key Difference: The pyrimidine-thietan system offers distinct electronic properties compared to the amino-thioxopropyl group, altering reactivity and target interactions.
2-Methylpropyl [(3R)-1,1-dioxo-2,3-dihydro-1H-1λ⁶-thiophen-3-yl]acetate
- Structure : Combines a sulfone-functionalized thiophene ring with an ester group.
- Applications : Sulfone groups enhance metabolic stability, making such compounds candidates for drug development .
- Key Difference : The sulfone moiety and thiophene ring contrast with the thioester and aliphatic chain of the target compound.
1-Butyl-3-methylimidazolium Acetate
- Structure : An ionic liquid with an imidazolium cation and acetate anion.
- Applications : Used as a solvent or catalyst in green chemistry, unrelated to medicinal intermediates .
- Key Difference : Ionic nature and lack of sulfur-based functional groups distinguish it from thioester-containing analogs.
Isoamyl Acetate
- Structure : A simple ester of acetic acid and isoamyl alcohol.
- Key Difference : Minimal structural complexity compared to sulfur-rich, multifunctional compounds like the target molecule.
Data Table: Comparative Analysis
Research Findings and Implications
- Synthesis Trends: Green chemistry methods (e.g., solvent-free conditions, high atom economy) are prioritized for sulfur-containing esters, as seen in quinazolinone derivatives .
- Structural Optimization: Pyrimidine and quinazolinone analogs demonstrate that aromatic systems improve target affinity, whereas aliphatic chains (as in the target) may enhance solubility .
- Industrial Relevance: Ionic liquids like 1-butyl-3-methylimidazolium acetate highlight the versatility of ester-containing compounds in non-medicinal applications .
Q & A
Basic: What are the standard synthetic routes for Methyl 2-[(3-amino-3-thioxopropyl)thio]acetate, and how can purity be optimized?
The compound is typically synthesized via nucleophilic substitution or condensation reactions involving thiol-containing intermediates. For example, analogous compounds are prepared by reacting thiols with activated esters (e.g., methyl chloroacetate) under inert atmospheres (N₂) to prevent oxidation . Purity optimization involves reverse-phase HPLC (e.g., methanol-water gradients) and recrystallization from solvents like 2-propanol . Monitoring reaction progress via TLC and confirming purity through melting point analysis and spectroscopic methods (¹H/¹³C NMR, IR) is critical .
Advanced: How can reaction conditions (e.g., solvent, temperature) be tailored to improve yields in thioether bond formation?
Thioether bond formation often requires aprotic solvents (e.g., DCM, DCE) to minimize side reactions. Elevated temperatures (e.g., reflux at 40–70°C) enhance reactivity, while nitrogen purging prevents disulfide formation . Catalytic bases like triethylamine or KOH (in DMF) improve nucleophilicity of thiol intermediates . For sterically hindered substrates, microwave-assisted synthesis (e.g., Rh(III) complex preparation) may reduce reaction times and improve regioselectivity .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Core techniques include:
- ¹H/¹³C NMR : To confirm thioether (–S–) linkages (δ ~2.5–3.5 ppm for SCH₂) and ester carbonyls (δ ~165–175 ppm) .
- IR Spectroscopy : Identification of C=O (1700–1750 cm⁻¹) and N–H/N–H₂ stretches (3300–3500 cm⁻¹) from the amino-thioxopropyl group .
- GC-MS : To assess molecular ion peaks (m/z) and fragmentation patterns, ensuring no residual solvents or byproducts .
Advanced: How can contradictory spectral data (e.g., overlapping NMR signals) be resolved for structural confirmation?
Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals, particularly in crowded aromatic or thioether regions. For example, HMBC correlations can confirm connectivity between the methyl ester and thioether moieties . Isotopic labeling (e.g., deuterated solvents) or variable-temperature NMR may clarify dynamic effects . Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .
Basic: What biological activities are associated with structurally similar thioether-containing compounds?
Analogous compounds exhibit antimicrobial , anticancer , and enzyme inhibitory activities. For instance, triazole-thioether derivatives show URAT1 inhibition (relevant for gout treatment) , while benzothiophene derivatives demonstrate antibacterial mechanisms via membrane disruption . Thioether linkages often enhance bioavailability by improving metabolic stability .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Core Modifications : Vary substituents on the thioxopropyl group (e.g., halogenation, alkyl chains) to assess steric/electronic effects on target binding .
- Isosteric Replacement : Replace the methyl ester with ethyl or tert-butyl esters to modulate lipophilicity and solubility .
- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like URAT1 or bacterial enzymes . Validate with in vitro assays (e.g., MIC for antimicrobial activity) .
Basic: What are the recommended storage conditions to prevent degradation?
Store under inert gas (argon) at –20°C to prevent oxidation of thiol/thioether groups. Use amber vials to avoid photodegradation. Purity should be verified via NMR periodically, as ester hydrolysis or disulfide formation may occur in humid environments .
Advanced: How can degradation pathways be analyzed under physiological conditions?
Conduct accelerated stability studies in PBS (pH 7.4, 37°C) and monitor via LC-MS. Identify hydrolytic products (e.g., free thiols or carboxylic acids) and quantify using calibration curves . For oxidative pathways, use H₂O₂ or cytochrome P450 enzymes to simulate metabolic breakdown .
Basic: What green chemistry approaches are applicable to its synthesis?
- Solvent Selection : Replace DCM with cyclopentyl methyl ether (CPME) or ethanol .
- Catalysis : Use immobilized lipases for esterification or thioether formation to reduce waste .
- Microwave Assistance : Shorten reaction times and energy consumption (e.g., Rh(III) complex synthesis) .
Advanced: How can isotopic labeling (e.g., ¹⁴C, ³H) be incorporated for pharmacokinetic studies?
Introduce isotopes during synthesis:
- ¹⁴C : Use labeled methyl chloroacetate in the esterification step .
- ³H : Catalytic tritiation of unsaturated precursors (e.g., via Pd/C and ³H₂ gas) .
Validate labeling efficiency via scintillation counting and autoradiography in in vivo models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
